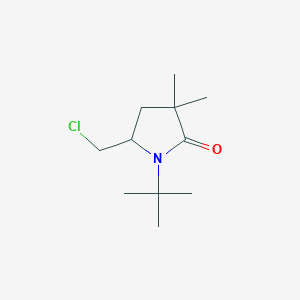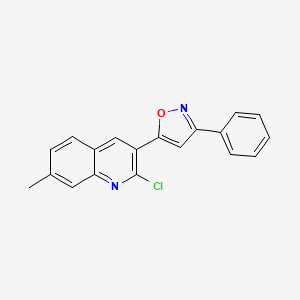![molecular formula C21H18ClNO3 B12597322 5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide CAS No. 648922-91-2](/img/structure/B12597322.png)
5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenoxyphenyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin(II) chloride or iron in hydrochloric acid.
Substitution: The amine group is then substituted with a chloro group using thionyl chloride.
Coupling: Finally, the chloro-substituted product is coupled with 2-(4-phenoxyphenyl)ethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting amine to chloro group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential therapeutic applications in the treatment of diseases due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxyphenyl group instead of a phenoxyphenyl group.
Uniqueness
5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide is unique due to the presence of both a hydroxy group and a phenoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where these functional groups play a crucial role.
Propiedades
Número CAS |
648922-91-2 |
|---|---|
Fórmula molecular |
C21H18ClNO3 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-16-8-11-20(24)19(14-16)21(25)23-13-12-15-6-9-18(10-7-15)26-17-4-2-1-3-5-17/h1-11,14,24H,12-13H2,(H,23,25) |
Clave InChI |
RIKFDQLUYYQPRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)




![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)

![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
